molecular formula C11H8F2O2 B7974695 (3,4-Difluoro-phenyl)-propynoic acid ethyl ester

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester

Cat. No.: B7974695
M. Wt: 210.18 g/mol
InChI Key: PFYDBDXHUVHFNK-UHFFFAOYSA-N
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Description

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester is a fluorinated aromatic propynoic acid derivative characterized by a terminal alkyne group attached to an ethyl ester and a 3,4-difluorophenyl substituent. This structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of the propynoic ester moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYDBDXHUVHFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (3,4-Difluorophenyl)propiolic Acid Chloride

The foundational step involves converting (3,4-difluorophenyl)propiolic acid to its acid chloride derivative. As detailed in US7060818B2, thionyl chloride (SOCl₂) serves as the chlorinating agent under reflux conditions. A mixture of (3,4-difluorophenyl)propiolic acid (1.0 mol) and SOCl₂ (1.2 mol) in toluene is heated to 80°C for 2–3 hours, yielding the acid chloride as a pale yellow solution. Excess SOCl₂ is removed via distillation, and the product is filtered to eliminate cyclic dimer byproducts.

Esterification with Ethanol

The acid chloride intermediate is reacted with ethanol in the presence of a base such as triethylamine (NEt₃) to facilitate esterification. A stoichiometric ratio of 1:1.2 (acid chloride:ethanol) in dry tetrahydrofuran (THF) at 0–5°C produces the target ester with minimal side reactions. The reaction mixture is stirred for 4–6 hours, followed by aqueous workup and recrystallization from ethanol to achieve >85% purity.

Table 1: Reaction Conditions for Acid Chloride Esterification

ParameterValueSource Citation
Temperature80°C (chlorination), 0–5°C (esterification)
CatalystNEt₃
Yield (Overall)72–78%
Purity (Post-Recrystallization)85–90%

Catalytic Hydrogenation Using Ruthenium Complexes

Enantioselective Hydrogenation of Propargyl Precursors

CA2744511A1 describes a Ru-catalyzed enantioselective hydrogenation method applicable to propargyl intermediates. While originally designed for pyrrolidine derivatives, this approach adapts to reduce triple bonds in (3,4-difluorophenyl)propargyl alcohols. A Ru(T)₂D catalyst (T = C₁₋₇-alkyl carboxylate; D = chiral diphosphine ligand) enables hydrogenation at 50–70°C under 10–15 bar H₂ pressure. The reaction achieves >90% conversion in 12–18 hours, with enantiomeric excess (ee) values exceeding 95%.

Esterification of Hydrogenated Intermediate

The hydrogenated product, (3,4-difluorophenyl)propanoic acid, undergoes esterification with ethanol via acid catalysis (e.g., sulfuric acid). Refluxing for 6–8 hours in ethanol yields the ethyl ester, which is purified via vacuum distillation.

Table 2: Hydrogenation and Esterification Parameters

ParameterValueSource Citation
H₂ Pressure10–15 bar
Catalyst Loading0.5–1.0 mol% Ru
ee>95%
Esterification Yield80–85%

Trifluoromethanesulfonic Acid-Catalyzed Direct Esterification

One-Pot Synthesis from Propiolic Acid and Ethanol

Inspired by CN104926717A, trifluoromethanesulfonic acid (TfOH) catalyzes the direct esterification of (3,4-difluorophenyl)propiolic acid with ethanol. A molar ratio of 1:3 (acid:ethanol) in anhydrous toluene at 120–140°C for 16–20 hours achieves 70–75% conversion. The crude product is washed with hexane and recrystallized from ethyl acetate to isolate the ester.

Advantages and Limitations

This method avoids intermediate isolation, reducing synthesis time. However, elevated temperatures risk decarboxylation, necessitating precise temperature control.

Table 3: Direct Esterification Conditions

ParameterValueSource Citation
CatalystTfOH (5 mol%)
Reaction Time16–20 hours
Isolated Yield65–70%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Acid Chloride Route : High purity but involves hazardous SOCl₂ handling.

  • Hydrogenation Method : Superior enantioselectivity but requires specialized equipment for H₂ pressure.

  • Direct Esterification : Cost-effective but lower yields due to side reactions.

Industrial Applicability

The acid chloride method is preferred for small-scale, high-purity batches, while hydrogenation suits enantiomerically pure production. Direct esterification offers a balance for bulk synthesis despite moderate yields.

Chemical Reactions Analysis

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various fluorinated derivatives.

Scientific Research Applications

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3,4-Difluoro-phenyl)-propynoic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, the compound may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Properties/Applications References
Propynoic acid ethyl ester Phenyl-free; terminal alkyne + ethyl ester Reactive intermediate in cycloadditions
1-(2,4-Difluoro-phenyl)-naphthyridine ester Difluoro-phenyl + naphthyridine core Antibiotic precursor (e.g., trovafloxacin)
3,4-Dihydroxybenzoic acid ethyl ester Dihydroxy-phenyl + ethyl ester Antioxidant; natural product derivative
Ethyl 3-(2-trifluoromethylphenyl)-3-oxopropanoate Trifluoromethyl-phenyl + β-keto ester Michael acceptor; synthetic intermediate

Key Observations:

  • Aromatic Core: Unlike simpler esters (e.g., caffeic acid ethyl ester), the difluoro-phenyl group may improve metabolic stability and binding affinity in drug design, as seen in fluoroquinolone antibiotics like trovafloxacin .
  • Ester Flexibility : Replacement of the ethyl ester with bulkier groups (e.g., prenyl in compound 17) can modulate hydrophobicity and in vivo stability, as demonstrated in antimicrobial studies .

Physicochemical Properties

  • Molecular Weight : Estimated ~224 g/mol (C₁₁H₉F₂O₂), higher than ethyl propiolate (98.1 g/mol) due to the difluoro-phenyl group .
  • Solubility : Fluorine substituents may reduce aqueous solubility compared to hydroxylated analogs (e.g., caffeic acid ethyl ester) but improve lipid membrane permeability .
  • Stability: Propynoic esters are typically sensitive to heat and nucleophiles; fluorination may mitigate degradation by stabilizing the alkyne via inductive effects .

Biological Activity

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described by its chemical formula C11H10F2O2C_{11}H_{10}F_2O_2. The presence of difluorophenyl and propynoic acid moieties contributes to its unique properties, which may influence its biological activity.

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases and cancer.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties , making it a candidate for further investigation as a potential antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, although the specific mechanisms of action remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in oxidative stress response and inflammation modulation. This interaction could involve the inhibition of signaling pathways that lead to the expression of inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful. The table below summarizes key differences:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Effects
This compoundHighModerateSignificant
Ethyl 3-(4-chlorophenyl)propiolateModerateHighLow
Ethyl 3-(4-fluorophenyl)propiolateLowModerateModerate

Case Studies

  • Study on Antioxidant Activity : A recent study evaluated the free radical scavenging ability of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, demonstrating its potential as an antioxidant agent.
  • Antimicrobial Evaluation : In vitro tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at various concentrations. This suggests that it could serve as a basis for developing new antimicrobial therapies.
  • Inflammation Modulation : Another study investigated the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results showed decreased levels of TNF-alpha and IL-6 production, indicating its potential utility in treating inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for (3,4-Difluoro-phenyl)-propynoic acid ethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification of (3,4-difluoro-phenyl)-propynoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or TsOH). Key factors include:

  • Temperature control : Elevated temperatures (70–90°C) accelerate esterification but risk decomposition of the acid or ester .
  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) may improve regioselectivity in fluorinated systems .
  • Purification : Distillation or column chromatography is critical to remove unreacted acid or byproducts. Purity (>98%) can be confirmed via HPLC with UV detection, as noted in similar fluorinated esters .

Example Protocol:

React (3,4-difluoro-phenyl)-propynoic acid (1.0 eq) with ethanol (5.0 eq) and H₂SO₄ (0.1 eq) at 80°C for 12 hours.

Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

Purify via silica gel chromatography (hexane/EtOAc 4:1).

Q. How is the compound characterized spectroscopically, and what key signals distinguish it from structural analogs?

Methodological Answer:

  • ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a quartet at δ 1.2–1.4 ppm (CH₃) and a triplet at δ 4.1–4.3 ppm (CH₂). The propynoic acid proton (≡C–COO–) is absent due to esterification .
  • ¹⁹F NMR : Two distinct signals for the 3- and 4-fluoro substituents on the phenyl ring (δ -110 to -120 ppm) .
  • IR : Strong C≡C stretch near 2120 cm⁻¹ and ester C=O at 1720–1740 cm⁻¹ .

Q. Table 1: Key Spectral Data

TechniqueExpected SignalsReference
¹H NMRδ 1.3 (t, CH₃), δ 4.2 (q, CH₂)
¹⁹F NMRδ -115 (3-F), δ -118 (4-F)
IR2120 cm⁻¹ (C≡C), 1730 cm⁻¹ (C=O)

Advanced Research Questions

Q. What mechanistic challenges arise in the dipolar cycloaddition of this compound with azides?

Methodological Answer: The electron-withdrawing fluorine substituents on the phenyl ring reduce electron density in the propynoate system, potentially slowing 1,3-dipolar cycloaddition. Strategies include:

  • Catalyst optimization : Cu(I) catalysts (e.g., CuBr) enhance reaction rates by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .
  • Byproduct analysis : Monitor for triazole regioisomers via LC-MS; adjust stoichiometry to favor the desired product .

Example Reaction Design:

React the ester (1.0 eq) with benzyl azide (1.2 eq) in DMF with CuBr (0.2 eq) at 60°C.

Quench with EDTA, extract, and analyze regioselectivity via HPLC-MS .

Q. How can conflicting data on the ester’s hydrolytic stability under acidic vs. basic conditions be resolved?

Methodological Answer: Contradictions in stability studies often stem from solvent choice or water activity. For example:

  • Acidic hydrolysis (pH < 3) : The ester is stable due to protonation of the nucleophile (water), as observed in fluorinated analogs .
  • Basic hydrolysis (pH > 10) : Rapid saponification occurs, releasing (3,4-difluoro-phenyl)-propynoic acid. Use kinetic studies (e.g., UV-Vis monitoring at 260 nm) to quantify degradation rates .

Q. Table 2: Hydrolysis Conditions

ConditionHalf-Life (25°C)Degradation PathwayReference
0.1 M HCl>48 hoursMinimal hydrolysis
0.1 M NaOH2 hoursComplete saponification

Q. What strategies mitigate photoinstability of the compound during long-term storage?

Methodological Answer: Fluorinated aryl esters are prone to UV-induced cleavage. Mitigation approaches include:

  • Light-blocking containers : Use amber glass or aluminum foil wrapping .
  • Antioxidants : Add 0.1% BHT to inhibit radical degradation .
  • Storage temperature : Store at –20°C in anhydrous conditions (validated via TGA for similar esters) .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer: The 3,4-difluoro substituents sterically hinder transmetalation but electronically activate the aryl ring. Optimize by:

  • Ligand selection : Bulky ligands (SPhos) improve coupling efficiency with boronic acids .
  • Base choice : Cs₂CO₃ enhances solubility of fluorinated intermediates in THF/water mixtures .

Example Protocol:

React the ester (1.0 eq) with 4-methoxyphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq) in THF/H₂O (3:1) at 80°C.

Monitor conversion via TLC (hexane/EtOAc 3:1) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported catalytic efficiencies for esterification?

Methodological Answer: Contradictions arise from varying solvent purity, catalyst sourcing, or moisture levels. Standardize protocols by:

Replicating reactions under inert atmosphere (N₂/Ar).

Using anhydrous solvents (validated via Karl Fischer titration).

Comparing commercial vs. synthesized catalysts (e.g., H₂SO₄ vs. polymer-supported sulfonic acid) .

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